Ethyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic compound belonging to the indazole family. It features a nitrogen-containing ring structure and is characterized by the presence of both an amino group and a carboxylate group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
Ethyl 6-amino-1H-indazole-7-carboxylate can be classified as an indazole derivative, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring. The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the amino and carboxylate functional groups suggests potential reactivity and biological activity, making it a subject of interest for researchers.
Several synthetic routes have been developed for the preparation of Ethyl 6-amino-1H-indazole-7-carboxylate. One notable method involves the reaction of 6-chloro-1H-indazole-7-carboxylic acid with ethylamine. The reaction typically requires mild conditions and can yield the desired product efficiently.
The synthesis process generally includes the following steps:
The molecular structure of Ethyl 6-amino-1H-indazole-7-carboxylate includes:
The compound's structural data can be represented as follows:
Ethyl 6-amino-1H-indazole-7-carboxylate can undergo various chemical reactions typical for compounds containing amino and carboxylic acid functionalities. Notable reactions include:
These reactions often require specific conditions such as temperature control, catalysts (e.g., acids or bases), and sometimes solvents that facilitate interaction between reactants.
The mechanism of action for Ethyl 6-amino-1H-indazole-7-carboxylate primarily revolves around its ability to interact with biological targets due to its functional groups. The amino group can participate in hydrogen bonding, while the carboxylate may engage in ionic interactions with proteins or enzymes.
Ethyl 6-amino-1H-indazole-7-carboxylate has potential applications in several scientific domains:
Research into this compound continues to evolve, highlighting its versatility as both a synthetic intermediate and a potential therapeutic agent.
Indazole derivatives constitute a cornerstone of contemporary drug discovery due to their versatile pharmacological profiles and synthetic adaptability. Ethyl 6-amino-1H-indazole-7-carboxylate exemplifies this role, serving as a precursor to compounds targeting critical disease pathways:
Table 1: Pharmacological Applications of Indazole Derivatives Derived from Ethyl 6-Amino-1H-Indazole-7-Carboxylate
Target/Pathway | Derivative/Compound | Key Activity | Reference |
---|---|---|---|
PARP1 | 8a | IC₅₀ = 24 nM | [3] |
ASK1 | 71 | IC₅₀ = 29.9 nM | [3] |
Microtubules | 6 | IC₅₀ = 0.6 nM | [3] |
AAK1/BIKE | SGC-AAK1-1 (61) | Selective probe | [3] |
The molecular architecture of ethyl 6-amino-1H-indazole-7-carboxylate confers distinctive physicochemical and supramolecular properties:
CCOC(=O)C1=C2NN=CC2=CC=C1N
, where the C6–C7 bond exhibits partial double-bond character, altering electron density across the ring [1] [6]. Ethyl 6-amino-1H-indazole-7-carboxylate exhibits distinct advantages and limitations versus structurally related indazole pharmacophores:
Table 2: Comparative Analysis of Key Indazole-Based Pharmacophores
Compound | Substitution Pattern | Key Pharmacological Role | Advantages/Disadvantages vs. Target Compound |
---|---|---|---|
Ethyl 6-amino-1H-indazole-7-carboxylate | C6: -NH₂; C7: -COOEt | Versatile synthetic intermediate | • Adv: Balanced electronic profile for derivatization• Dis: Limited direct bioactivity |
Nigellidine hydrobromide | Natural alkaloid; fused tricyclic | Anti-inflammatory, antioxidant | • Adv: Validated natural bioactivity• Dis: Complex synthesis (Pb(OAc)₂/CS₂CO₃) [3] |
Pazopanib | C1: Pyrimidine; C3: Methylsulfonylaniline | Tyrosine kinase inhibitor (renal cancer) | • Adv: Clinical efficacy• Dis: Reduced derivatization flexibility [6] [8] |
1-(Aryl)-1H-indazoles | N1: Aryl; C3: Variable | Dopamine antagonists, ASK1 inhibitors | • Adv: Enhanced metabolic stability• Dis: Requires multistep N-arylation (e.g., Suzuki coupling) [3] [6] |
Ethyl-1H-indazole-6-carboxylate | C6: -COOEt; no C6-amino | Anti-inflammatory intermediate | • Adv: Simpler synthesis• Dis: Lacks push-pull electronic effects [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0